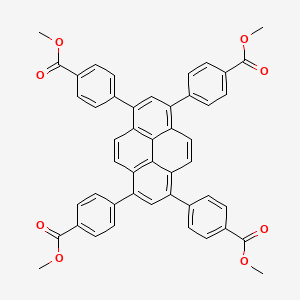

Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate is a complex organic compound with a molecular formula of C48H34O8 and a molecular weight of 738.78 g/mol. This compound is known for its unique structural properties, making it a valuable intermediate in the synthesis of various advanced materials, including metal-organic frameworks.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate typically involves multiple steps, starting from the pyrene core. The pyrene core is functionalized with methoxycarbonylphenyl groups through a series of substitution reactions. The final step involves esterification to introduce the benzoate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography is also common.

Análisis De Reacciones Químicas

Types of Reactions

Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the ester groups to alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Aplicaciones Científicas De Investigación

Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and metal-organic frameworks.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: Utilized in the production of advanced materials, including organic electronics and optoelectronics.

Mecanismo De Acción

The mechanism of action of Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific binding interactions, influencing the behavior of target molecules. These interactions can affect processes such as signal transduction, molecular recognition, and catalysis.

Comparación Con Compuestos Similares

Similar Compounds

1,3,6,8-Tetrakis(4-carboxyphenyl)pyrene: Similar in structure but with carboxylic acid groups instead of ester groups.

1,3,5-Tris(4-methoxycarbonylphenyl)benzene: Shares the methoxycarbonylphenyl groups but has a benzene core instead of a pyrene core.

1,3,6,8-Tetrakis(4-aminophenyl)pyrene: Similar pyrene core but with amino groups instead of methoxycarbonylphenyl groups.

Uniqueness

Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate is unique due to its combination of a pyrene core with methoxycarbonylphenyl groups and a benzoate ester. This unique structure imparts specific properties that make it valuable for various applications, particularly in the synthesis of advanced materials and as a research tool in chemistry and biology.

Actividad Biológica

Tetramethyl 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetrabenzoate (TBAPy) is a pyrene-based compound that has garnered significant attention in various fields due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its interactions with biomolecules, potential therapeutic applications, and the underlying mechanisms of action.

Structural Characteristics

TBAPy is a tetracarboxylate derivative of pyrene, characterized by its four benzoate groups attached to a central pyrene core. This structure not only enhances its solubility in organic solvents but also contributes to its photophysical properties, making it suitable for various applications in biomedicine and materials science.

1. Fluorescence Properties

The fluorescence characteristics of TBAPy have been extensively studied. Pyrene derivatives are known for their ability to exhibit excimer formation, which is crucial for probing protein conformations and dynamics. For instance, TBAPy can be used as a fluorescent probe to study protein interactions and conformational changes in real-time through fluorescence resonance energy transfer (FRET) techniques .

2. Anticancer Activity

Recent studies have indicated that TBAPy exhibits significant anticancer activity. In vitro assays demonstrated that TBAPy can induce apoptosis in various cancer cell lines by promoting reactive oxygen species (ROS) generation and disrupting mitochondrial function. The mechanism involves the activation of caspase pathways leading to programmed cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | ROS generation |

| MCF-7 | 20 | Mitochondrial disruption |

| A549 | 18 | Caspase activation |

3. Antimicrobial Properties

TBAPy has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis and death .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

4. Photocatalytic Applications

The compound has been incorporated into metal-organic frameworks (MOFs) for photocatalytic applications, particularly in CO2 reduction processes. TBAPy-based MOFs have shown promising results in enhancing the efficiency of photocatalytic reactions under visible light irradiation .

Case Study 1: Protein Interaction Studies

A study utilized TBAPy to investigate the conformational changes in tropomyosin upon binding with actin filaments. The fluorescence intensity changes indicated significant structural rearrangements, providing insights into muscle contraction mechanisms .

Case Study 2: Cancer Cell Apoptosis

In another study, TBAPy was tested against various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers such as annexin V binding and caspase-3 activation, confirming its potential as an anticancer agent .

Propiedades

IUPAC Name |

methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H34O8/c1-53-45(49)31-13-5-27(6-14-31)39-25-40(28-7-15-32(16-8-28)46(50)54-2)36-23-24-38-42(30-11-19-34(20-12-30)48(52)56-4)26-41(37-22-21-35(39)43(36)44(37)38)29-9-17-33(18-10-29)47(51)55-3/h5-26H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSQJXUTAMHQII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C(=O)OC)C7=CC=C(C=C7)C(=O)OC)C8=CC=C(C=C8)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H34O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.